molecular formula C4H11NOS B12860485 4-(Aminooxy)butane-1-thiol

4-(Aminooxy)butane-1-thiol

Cat. No.: B12860485
M. Wt: 121.20 g/mol
InChI Key: HYBZWJUGGDPXRM-UHFFFAOYSA-N
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Description

4-(Aminooxy)butane-1-thiol is an organic compound with the molecular formula C4H11NOS. It is a thiol and an aminooxy compound, characterized by the presence of both a thiol group (-SH) and an aminooxy group (-ONH2). This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminooxy)butane-1-thiol is unique due to the presence of both thiol and aminooxy groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in scientific research and industry.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(4-sulfanylbutyl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2

InChI Key

HYBZWJUGGDPXRM-UHFFFAOYSA-N

Canonical SMILES

C(CCS)CON

Origin of Product

United States

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